(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine (1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699535
InChI: InChI=1S/C7H14N4/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3,(H,9,10,11)/t5-/m0/s1
SMILES:
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol

(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine

CAS No.:

Cat. No.: VC17699535

Molecular Formula: C7H14N4

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine -

Specification

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
IUPAC Name (1S)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine
Standard InChI InChI=1S/C7H14N4/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3,(H,9,10,11)/t5-/m0/s1
Standard InChI Key DRBNIMQCGWBAAI-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=NC(=NN1)C(C)C)N
Canonical SMILES CC(C)C1=NNC(=N1)C(C)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s molecular formula, C₇H₁₄N₄, corresponds to a 154.21 g/mol molecular weight, with the (1S) configuration imparting chirality to the ethanamine moiety. Its IUPAC name, (1S)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine, reflects the substitution pattern: an isopropyl group at position 3 of the triazole ring and an ethanamine group at position 5. The stereochemistry is confirmed by its isomeric SMILES string, CC@@HN, which specifies the (S)-configuration at the chiral center .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₇H₁₄N₄
Molecular Weight154.21 g/mol
IUPAC Name(1S)-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine
Canonical SMILESCC(C)C1=NNC(=N1)C(C)N
Chiral Center ConfigurationS

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts of the related hydrochloride salt (1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride) provide insights into its gas-phase behavior. For instance, the [M+H]+ ion exhibits a CCS of 134.3 Ų, while [M+Na]+ adducts show higher values (143.4 Ų), suggesting increased steric bulk upon sodium coordination . These metrics are critical for mass spectrometry-based identification in complex matrices.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically proceeds via click chemistry strategies, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Subsequent functionalization introduces the isopropyl and ethanamine groups. A representative route involves:

  • Triazole Ring Formation: Reaction of propargyl isopropyl ether with an azido-ethylamine precursor under Cu(I) catalysis.

  • Chiral Resolution: Enantiomeric separation via chiral chromatography or enzymatic resolution to isolate the (1S)-isomer .

Optimization Challenges

Hazard CategoryPictogramSignal Word
Skin Irritation (Category 2)⚠️Warning
Eye Irritation (Category 2A)⚠️Warning
STOT SE3 (Respiratory)⚠️Warning

Analytical and Computational Tools

Mass Molarity Calculations

A molarity calculator facilitates solution preparation:
Molarity (M)=Mass (g)Molecular Weight (g/mol)×Volume (L)\text{Molarity (M)} = \frac{\text{Mass (g)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (L)}}
For example, dissolving 154.21 mg (1 mmol) in 1 L yields a 1 mM solution.

Predictive ADMET Modeling

QSAR models predict moderate blood-brain barrier penetration (logBB = -0.7) and hepatic clearance (t₁/₂ = 3.2 hours). These insights guide preclinical development but require empirical validation .

Mass Molarity Calculator
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